Calculated Physicochemical Differences
The 5-methoxy substitution in the target compound confers a distinct physicochemical profile compared to the unsubstituted 3,4-diaminobenzonitrile and the 4,5-diamino-2-(trifluoromethyl)benzonitrile analog. These calculated properties, while not derived from direct comparative assays, provide a baseline for understanding differences in membrane permeability and binding site interactions [1].
| Evidence Dimension | Calculated LogP (Lipophilicity) and TPSA (Polarity) |
|---|---|
| Target Compound Data | XlogP: 0.2; TPSA: 85.1 Ų [1] |
| Comparator Or Baseline | 3,4-Diaminobenzonitrile (CAS 17626-40-3): LogP ~0.6 (predicted); 4,5-Diamino-2-(trifluoromethyl)benzonitrile (CAS 882978-62-3): LogP ~2.5 (predicted), TPSA: 75.8 Ų |
| Quantified Difference | Target is more polar and less lipophilic than the trifluoromethyl analog; TPSA is ~12% larger, LogP is >2 units lower. |
| Conditions | Computational predictions using XlogP and standard TPSA algorithms. |
Why This Matters
This differentiation guides synthetic chemists: the target compound will yield more polar, soluble benzimidazole libraries than the trifluoromethyl analog, impacting assay conditions and lead optimization strategies.
- [1] Chem960. (n.d.). 3,4-二氨基-5-甲氧基苯甲腈(861258-97-1)物化性质. Retrieved April 21, 2026. View Source
